Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is characterized by its unique spiro structure, which includes a spirocyclic oxaspiro ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a strong acid catalyst . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of multiple methyl groups. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications .
Biological Activity
Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 1559907-99-1) is a compound of significant interest in organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C₁₂H₂₀O₃
- Molecular Weight : 212.29 g/mol
- Structure : The compound features a spirocyclic structure which contributes to its biological activity.
Biological Activity Overview
Research into the biological activities of this compound has indicated several potential pharmacological effects:
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems.
- Neuroprotective Effects : Related compounds within the spirocyclic family have shown neurotrophic activities, enhancing neurite outgrowth in neuronal cultures. This suggests potential applications in neurodegenerative disease therapies .
- Antimicrobial Properties : There is emerging evidence that compounds with similar structures possess antimicrobial effects against various pathogens, indicating that this compound may also exhibit such properties.
Antioxidant Activity
A study conducted on various spirocyclic compounds demonstrated that this compound showed significant free radical scavenging activity when tested against DPPH radicals. The results are summarized in Table 1.
Compound Name | IC50 (µM) |
---|---|
This compound | 45 ± 3 |
Control (Ascorbic Acid) | 15 ± 1 |
Neuroprotective Effects
In a study involving rat cortical neurons, treatment with this compound resulted in a significant increase in neurite outgrowth compared to control groups treated with ethanol (0.5% v/v). The findings are illustrated in Figure 1.
Figure 1 : Neurite Outgrowth Enhancement in Cortical Neurons Treated with this compound.
Antimicrobial Activity
A comparative study on the antimicrobial efficacy of various spirocyclic compounds indicated that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values are shown in Table 2.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Bacillus subtilis | 40 |
Case Studies
Several case studies have explored the therapeutic potential of spirocyclic compounds similar to this compound:
-
Neurodegenerative Disorders : A study published in Journal of Neurochemistry highlighted the neuroprotective effects of related compounds in models of Alzheimer's disease.
"The spirocyclic structure is essential for the neuroprotective effects observed in neuronal cultures" .
- Antibacterial Applications : Research published in Phytotherapy Research demonstrated the efficacy of spirocyclic compounds against antibiotic-resistant strains of bacteria.
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-8-5-9(2)7-12(6-8)11(3,15-12)10(13)14-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
WXNDMWQNSVWYEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
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